molecular formula C14H12FNO2 B3740687 3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide

3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide

Cat. No. B3740687
M. Wt: 245.25 g/mol
InChI Key: LGMVKFVSBWQBOF-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide” is a chemical compound with the linear formula C14H12FNO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis and XRD characterization at 295 K of three isomers, X-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide: (o-FPhB), (m-FPhB), and (p-FPhB), are presented . The planarity of the C1-C7 (O1)-N1-C8 peptide bond in o-FPhB, and m-FPhB confers high stability, favoring its tendency to acquire a resonant structure in the peptide segment and in the molecule .


Molecular Structure Analysis

The molecular structure of “this compound” shows high structural affinity concerning molecular and packing structures . Active participation of the halogen in the assembly of the structures is observed, forming intramolecular rings and molecule chains during crystal growth .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve the activation of N-H∙∙∙∙O interpeptide bonds, defining its supramolecular properties . The o-FPhB and m-FPhB form parallel sheets that develop hydrogen C-H···Cg, halogen C-F···Cg, or C=O···Cg interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its linear formula C14H12FNO2 and a molecular weight of 245.256 . Theoretical evaluations of the properties performed by the DFT/B3LYP/ (6-311G (d,p) showed good agreement with the experimental values .

Mechanism of Action

The mechanism of action of “3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide” involves the formation of the N-H···O interpeptide bond . An increase in the energetic stability, O···H interactions, and electrostatic potential in the NH region reaffirms the disposition of p-FPhB for the formation of the N-H···O interpeptide bond .

Safety and Hazards

As for safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9-5-6-13(17)12(7-9)16-14(18)10-3-2-4-11(15)8-10/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMVKFVSBWQBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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